Physicochemical Profiling: MW, clogP, and TPSA Differentiation from N-Alkyl and N-Aryl Substituted Benzylamine Congeners
The target compound (MW 289.33, clogP 2.02, TPSA 60.50 Ų) occupies a distinct physicochemical sub-region within the N-substituted 3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzylamine series [1]. Relative to the N-butyl analog (estimated clogP ~3.5–4.0, MW 319.4) and the N-phenylethyl analog (estimated clogP ~3.2–3.8, MW 353.4), the cyclopropanamine derivative is significantly less lipophilic (clogP 2.02 vs. ≥3.2), which predicts superior aqueous solubility and reduced CYP-mediated oxidative metabolism [2]. Compared to the truncated analog N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine (MW 153.18, no benzyl-ether extension), the target compound gains a 3-methoxy-4-oxybenzyl group that contributes an additional aromatic ring for π-stacking interactions in target binding pockets .
| Evidence Dimension | Lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | clogP 2.02; MW 289.33; TPSA 60.50 Ų; HBD 0; HBA 6 |
| Comparator Or Baseline | N-butyl analog: estimated clogP ~3.5–4.0, MW ~319.4; N-phenylethyl analog: estimated clogP ~3.2–3.8, MW ~353.4; Truncated analog N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine: MW 153.18, clogP ~0.8–1.2 |
| Quantified Difference | ΔclogP ≥ 1.2–2.0 units lower vs. N-alkyl/aryl congeners; MW 136 Da larger than truncated analog |
| Conditions | Calculated physicochemical descriptors from the ECBD database and vendor-reported molecular formulas [1] |
Why This Matters
Lower clogP and smaller MW favor aqueous solubility and compliance with fragment-based screening criteria, while the benzyl-ether extension provides additional binding surface area versus the truncated core, making this compound a privileged intermediate between minimal fragment and fully elaborated lead.
- [1] European Chemical Biology Database (ECBD). EOS31610 Compound Record. clogP 2.02; TPSA 60.50; MW 289.33. URL: https://sildrug.ibb.waw.pl/ecbd/EOS31610/ View Source
- [2] Waring MJ. Lipophilicity in Drug Discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Class-level reference for relationship between clogP, solubility, and CYP metabolism.) View Source
